molecular formula C24H34N4O5S B1671586 Glimepiride CAS No. 93479-97-1

Glimepiride

Cat. No. B1671586
CAS RN: 93479-97-1
M. Wt: 490.6 g/mol
InChI Key: WIGIZIANZCJQQY-UHFFFAOYSA-N
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Description

Glimepiride is a sulfonylurea drug primarily used to treat high blood sugar levels caused by type 2 diabetes . It can be used alone or in combination with insulin or another oral medicine such as metformin .


Synthesis Analysis

Glimepiride’s solubility and dissolution rate can be enhanced by formulating the drug as binary and ternary solid dispersion employing water-soluble carriers . Three binary solid dispersions of glimepiride were prepared by solvent evaporation technique using β-cyclodextrin with different drug carrier ratios .


Molecular Structure Analysis

Glimepiride’s molecular structure was optimized using modern computational simulation tools and molecular modeling . The most stable conformation was obtained at the end of this process with an energy of -932,766 kJ/mol .


Chemical Reactions Analysis

Glimepiride was detected via derivatization employing N-methyl-N-(trimethylsilyl) trifluoroacetamide using gas chromatography-mass spectrometry . Distinct derivatization techniques were employed for the sample preparation for GC-MS analysis, i.e., silylation and acylation .


Physical And Chemical Properties Analysis

Glimepiride has a molecular formula of C24H34N4O5S and a molecular weight of 490.62 . It is characterized by its low solubility and high permeability .

Scientific Research Applications

Formulation Enhancements

  • Enhanced Solubility and Dissolution Rate : Glimepiride's solubility and dissolution rate have been improved using inclusion complexes with beta-cyclodextrin and hydroxypropyl-beta-cyclodextrin, showing higher dissolution efficiency and therapeutic efficacy. These enhancements are crucial for more consistent clinical responses in treating type 2 diabetes (Ammar et al., 2006).

Pharmacokinetics and Pharmacodynamics

  • Impact of Polymorphism : Different polymorphic forms of Glimepiride (GLIM form I and II) show varying solubilities and drug release rates, impacting its in vivo performance and efficacy in diabetes treatment. This highlights the importance of considering polymorphic variations in drug formulations (Viana et al., 2018).

Cellular and Molecular Effects

  • Osteoblast Proliferation and Differentiation : Glimepiride stimulates the proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway. This finding suggests potential benefits beyond its primary role in diabetes management, possibly impacting bone health (Ma et al., 2010).

Effects on Insulin Resistance

  • Improvement in Insulin Resistance : In elderly patients with type 2 diabetes, Glimepiride significantly improved insulin resistance. This was indicated by a reduction in HOMA-IR and an increase in plasma adiponectin, suggesting its beneficial role in managing insulin resistance (Tsunekawa et al., 2003).

Analytical Techniques for Determination

  • Analytical Methods Compilation : A variety of analytical techniques, including high-performance liquid chromatography and mass spectrometry, have been developed for the determination of Glimepiride in biological samples and pharmaceutical formulations. These methods are crucial for quality control and understanding the pharmacokinetics of Glimepiride (Bonfilio et al., 2010).

Transdermal Delivery Systems

  • Transdermal Delivery : Research has explored the development of transdermal delivery systems for Glimepiride using chitosan films and optimized ethosomal formulations. These studies aim to improve patient compliance and drug efficacy, highlighting the potential for alternative administration routes beyond oral intake (Ammar et al., 2008), (Ahmed et al., 2016).

Potential Cardiovascular Effects

  • Prophylactic Effect on Atherosclerosis : Glimepiride may have a prophylactic effect on atherosclerosis, as observed in cholesterol-fed rabbits. This suggests its potential utility in cardiovascular risk management in diabetes patients, possibly due to its impact on endothelial cell-mediated LDL oxidation (Shakuto et al., 2005).

Impact on Glucose Metabolism

  • Influence on Glucose Metabolism : Studies have shown that Glimepiride can influence glucose metabolism independently of its insulin-secretagogue action. This effect, seen in insulin-resistant individuals, includes improved peripheral glucose uptake and decreased endogenous glucose production, providing insights into its mechanisms of action in glucose regulation (Overkamp et al., 2002).

Safety And Hazards

Glimepiride may increase the risk of death from cardiovascular disease . It may cause serious side effects such as pale or yellowed skin, dark colored urine, confusion, weakness, or fever . It should not be used if you have diabetic ketoacidosis, or if you are allergic to sulfa drugs .

Future Directions

Glimepiride should be taken with food, preferably with breakfast or the first main meal of the day . It should be taken at the same time every day . It is not approved for use by anyone younger than 18 years old .

properties

IUPAC Name

4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGIZIANZCJQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040675, DTXSID20861130
Record name Glimepiride
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Record name 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide
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Molecular Weight

490.6 g/mol
Source PubChem
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Physical Description

Solid
Record name Glimepiride
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Solubility

>73.6 [ug/mL] (The mean of the results at pH 7.4), Partly miscible, 3.84e-02 g/L
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Mechanism of Action

ATP-sensitive potassium channels on pancreatic beta cells that are gated by intracellular ATP and ADP. The hetero-octomeric complex of the channel is composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR) subunits. Alternative splicing allows the formation of channels composed of varying subunit isoforms expressed at different concentrations in different tissues. In pancreatic beta cells, ATP-sensitive potassium channels play a role as essential metabolic sensors and regulators that couple membrane excitability with glucose-stimulated insulin secretion (GSIS). When there is a decrease in the ATP:ADP ratio, the channels are activated and open, leading to K+ efflux from the cell, membrane hyperpolarization, and suppression of insulin secretion. In contrast, increased uptake of glucose into the cell leads to elevated intracellular ATP:ADP ratio, leading to the closure of channels and membrane depolarization. Depolarization leads to activation and opening of the voltage-dependent Ca2+ channels and consequently an influx of calcium ions into the cell. Elevated intracellular calcium levels causes the contraction of the filaments of actomyosin responsible for the exocytosis of insulin granules stored in vesicles. Glimepiride blocks the ATP-sensitive potassium channel by binding non-specifically to the B sites of both sulfonylurea receptor-1 (SUR1) and sulfonylurea receptor-2A (SUR2A) subunits as well as the A site of SUR1 subunit of the channel to promote insulin secretion from the beta cell.
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Product Name

Glimepiride

CAS RN

261361-60-8, 93479-97-1, 684286-46-2
Record name 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide
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Melting Point

207 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42,500
Citations
E Draeger - Diabetes research and clinical practice, 1995 - Elsevier
… Glimepiride was well tolerated and fewer episodes of hypoglycaemia were observed in the glimepiride group than in the glibenclamide group. In conclusion, glimepiride showed a …
Number of citations: 143 www.sciencedirect.com
HD Langtry, JA Balfour - Drugs, 1998 - Springer
… Glimepiride is a sulphonylurea agent that stimulates insulin release from pancreatic β-cells … lowering effects of glimepiride occur in the first 4 hours after the dose. Glimepiride has fewer …
Number of citations: 278 link.springer.com
G Müller, Y Satoh, K Geisen - Diabetes Research and Clinical Practice, 1995 - Elsevier
… , glimepiride and glibenclamide had extrapancreatic effects within the lower μM range, with glimepiride … with the same ranking between glimepiride and glibenclamide as observed for …
Number of citations: 219 www.sciencedirect.com
RK Campbell - Annals of pharmacotherapy, 1998 - journals.sagepub.com
… Glimepiride is a sulfonylurea that is pharmacologically distinct from other sulfonylureas … of glimepiride makes it suitable for once-daily dosing. The safety and efficacy of glimepiride have …
Number of citations: 212 journals.sagepub.com
A Basit, M Riaz, A Fawwad - Vascular health and risk management, 2012 - Taylor & Francis
… In a study involving 372 patients with poorly controlled T2DM, glimepiride was added to … , glimepiride group, metformin plus glimepiride group. In this study, a combination of glimepiride …
Number of citations: 140 www.tandfonline.com
AL McCall - Expert Opinion on Pharmacotherapy, 2001 - Taylor & Francis
… glimepiride, the latest second-generation sulfonylurea for treatment of Type 2 diabetes mellitus (DM). Glimepiride … there is evidence against this concern being applicable to glimepiride. …
Number of citations: 66 www.tandfonline.com
SN Davis - Journal of Diabetes and its Complications, 2004 - Elsevier
… , glimepiride, can be used in combination with metformin, the thiazolidinediones, α-glucosidase inhibitors, and insulin. The unique properties of glimepiride … seen with glimepiride. One is …
Number of citations: 189 www.sciencedirect.com
, … Glimepiride/Glyburide Research Group - Hormone and …, 1996 - thieme-connect.com
We report on the results of a one-year, multicenter, randomized, double-blind, parallel-group titration study of the new sulfonylurea agent, glimepiride, versus use of non-micronized …
Number of citations: 178 www.thieme-connect.com
K Geisen, A Végh, E Krause… - Hormone and metabolic …, 1996 - thieme-connect.com
… of glimepiride. The IC 50 for inhibition of rilmakalim-activated K ATP channel currents in isolated ventricular myocytes was 31.6 nM for glimepiride … pressure increase than glimepiride. At …
Number of citations: 133 www.thieme-connect.com
R Roβkamp, K Wernicke-Panten, E Draeger - Diabetes research and …, 1996 - Elsevier
Glimepiride is a new generation sulphonylurea being … Glimepiride is given once daily in doses from 1–8mg/day. … Glimepiride is a remarkably safe drug especially in NIDDM patients at …
Number of citations: 83 www.sciencedirect.com

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